N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide)
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Overview
Description
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H22N2O4S2 and a molecular weight of 466.58 g/mol . This compound is known for its unique structural features, which include a naphthyl group, a sulfonamide group, and a methylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide
- 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide
Uniqueness
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
57159-76-9 |
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Molecular Formula |
C24H22N2O4S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-methyl-N-[5-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-13-19(14-10-17)31(27,28)25-23-7-3-6-22-21(23)5-4-8-24(22)26-32(29,30)20-15-11-18(2)12-16-20/h3-16,25-26H,1-2H3 |
InChI Key |
MIVPUXMNDCDKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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